Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-
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Overview
Description
2-(bromomethyl)-1-(4-methylbenzyl)aziridine is an organic compound that features an aziridine ring substituted with a bromomethyl group and a 4-methylbenzyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(4-methylbenzyl)aziridine typically involves the reaction of 1-(4-methylbenzyl)aziridine with a bromomethylating agent. One common method is to use N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS adds to the aziridine ring, forming the desired product.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(4-methylbenzyl)aziridine may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of microreactors can enhance the efficiency and safety of the bromomethylation process by providing precise temperature and flow rate control.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1-(4-methylbenzyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The aziridine ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of aziridine derivatives with various functional groups.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(bromomethyl)-1-(4-methylbenzyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(4-methylbenzyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylbenzyl)aziridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(chloromethyl)-1-(4-methylbenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
2-(bromomethyl)-1-benzylaziridine: Similar structure but without the methyl group on the benzyl ring, affecting its steric and electronic properties.
Uniqueness
2-(bromomethyl)-1-(4-methylbenzyl)aziridine is unique due to the presence of both the bromomethyl and 4-methylbenzyl groups, which confer specific reactivity and steric effects. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
156697-63-1 |
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Molecular Formula |
C11H14BrN |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[(4-methylphenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14BrN/c1-9-2-4-10(5-3-9)7-13-8-11(13)6-12/h2-5,11H,6-8H2,1H3 |
InChI Key |
HEYMNIGZOOJQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC2CBr |
Origin of Product |
United States |
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